molecular formula C10H21NO4 B6235231 tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate CAS No. 1703016-55-0

tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate

Cat. No.: B6235231
CAS No.: 1703016-55-0
M. Wt: 219.3
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Description

tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate: is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a hydroxy-methoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-methoxybutyl derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups without affecting the amine .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also be used as a model compound to investigate the metabolism and toxicity of carbamate derivatives .

Medicine: This approach can improve the bioavailability and stability of certain pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active hydroxy-methoxybutyl derivative. This process can be catalyzed by enzymes or occur under acidic or basic conditions. The released derivative can then interact with molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

  • tert-butyl N-(3-hydroxybutyl)carbamate
  • tert-butyl N-(4-methoxybutyl)carbamate
  • tert-butyl N-(3-hydroxy-4-methylbutyl)carbamate

Comparison: tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the butyl chain.

Properties

CAS No.

1703016-55-0

Molecular Formula

C10H21NO4

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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